molecular formula C18H22N2O3S2 B2797964 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034554-00-0

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2797964
CAS No.: 2034554-00-0
M. Wt: 378.51
InChI Key: CFRMYIBLEJRTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[b]thiophene core linked to a piperidine scaffold via a carboxamide bridge, with a cyclopropylsulfonyl group attached. This specific structure places it within a class of compounds investigated for targeted protein degradation and enzyme inhibition applications in preclinical research. The benzo[b]thiophene carboxamide moiety is a recognized pharmacophore in medicinal chemistry, with published studies on similar structures demonstrating potent biological activity. For instance, closely related carboxamide compounds have shown promising efficacy as antibacterial agents against resistant bacterial strains, with molecular docking studies indicating their potential to bind critical enzyme active sites . Furthermore, the integration of a sulfonamide group, as seen in the cyclopropylsulfonyl component, is a common feature in compounds designed as kinase inhibitors or modulators of signal transduction pathways, as evidenced by its presence in patents for novel therapeutic agents . The piperidine ring system is a frequently employed building block in drug discovery, contributing to the molecule's spatial geometry and potential for target engagement. This reagent is intended for use in chemical biology, hit-to-lead optimization, and early-stage pharmaceutical development, particularly in projects focusing on oncology, immunology, and infectious diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-18(17-11-14-3-1-2-4-16(14)24-17)19-12-13-7-9-20(10-8-13)25(22,23)15-5-6-15/h1-4,11,13,15H,5-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMYIBLEJRTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS No. 2034554-00-0) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, with a molecular weight of 378.5 g/mol. The compound features a benzo[b]thiophene core, which is known for various biological activities, including anti-inflammatory and anticancer properties .

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
  • Sulfonylation : The cyclopropylsulfonyl group is introduced via sulfonylation of the piperidine intermediate using cyclopropylsulfonyl chloride.
  • Coupling Reaction : The final step involves coupling the sulfonylated piperidine with the benzo[b]thiophene derivative under appropriate conditions .

Anticancer Properties

Research indicates that compounds containing the benzo[b]thiophene moiety often exhibit significant anticancer activity. For example, derivatives have shown cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Benzothiophene Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA-4311.98 ± 1.22
Compound BJurkat< 10
This compoundVariousTBDCurrent Study

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiophene derivatives has been documented in various studies, highlighting their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These properties are attributed to their structural versatility, allowing interaction with multiple biological targets .

Antioxidant Activity

The antioxidant capabilities of this compound have been explored in vitro, where it demonstrated significant radical scavenging activity. This suggests its potential utility in mitigating oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiophene derivatives, emphasizing modifications that enhance their biological efficacy:

  • Case Study 1 : A study evaluated various substituents on the benzothiophene ring, finding that electron-donating groups significantly improved anticancer activity.
  • Case Study 2 : Another investigation highlighted the role of the cyclopropylsulfonyl group in enhancing binding affinity to specific receptors involved in cancer progression .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains a benzo[b]thiophene core , a piperidine ring substituted with a cyclopropylsulfonyl group , and a carboxamide moiety . These features contribute to its reactivity:

  • Cyclopropylsulfonyl group : Highly electron-withdrawing, stabilizing intermediates in reactions.

  • Carboxamide group : Susceptible to hydrolysis and nucleophilic attack.

  • Piperidine ring : Potential site for alkylation or electrophilic substitution.

Hydrolysis of the Carboxamide

  • Mechanism : The amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

  • Conditions :

    • Acidic : HCl in aqueous solution.

    • Basic : NaOH in aqueous solution.

  • Outcome : Formation of benzo[b]thiophene-2-carboxylic acid and a piperidine derivative.

Table 1: Hydrolysis Reaction Details

Reaction TypeReagentConditionsProduct
Acidic HydrolysisHClHeat, aqueousBenzo[b]thiophene-2-carboxylic acid
Basic HydrolysisNaOHHeat, aqueousBenzo[b]thiophene-2-carboxylic acid

Oxidation Reactions

  • Target Group : The cyclopropylsulfonyl group (already oxidized) may resist further oxidation, but adjacent groups (e.g., sulfur in benzo[b]thiophene) could react.

  • Conditions : Strong oxidizing agents (e.g., KMnO₄, H₂O₂).

  • Outcome : Potential oxidation of sulfur to sulfone or sulfonic acid, though stability under such conditions is unreported.

Nucleophilic Substitution

  • Mechanism : The sulfonamide group may act as a leaving group under specific conditions, enabling substitution.

  • Conditions : Alkaline or acidic environments with nucleophiles (e.g., amines, alcohols).

  • Outcome : Replacement of the sulfonamide group with nucleophilic moieties.

Table 2: Nucleophilic Substitution Pathways

NucleophileConditionsProduct
Amine (NH₃)Alkaline, heatPiperidine derivative with amine substitution
Alcohol (ROH)Acidic, heatPiperidine derivative with alcohol substitution

Cyclization Reactions

  • Mechanism : The piperidine ring may undergo intramolecular cyclization if reactive groups (e.g., electrophiles, nucleophiles) are present.

  • Conditions : Acidic or basic catalysis, heat.

  • Outcome : Formation of fused heterocyclic systems.

Amidation and Acylation

  • Mechanism : The benzo[b]thiophene carboxamide can participate in acylation reactions if activated (e.g., via acid chlorides).

  • Conditions : Use of acid chlorides or anhydrides with coupling agents (e.g., DCC).

  • Outcome : Formation of N-acylated derivatives.

Table 3: Amidation/Acylation Reactions

ReagentConditionsProduct
AcClDCC, DMFN-acylated benzo[b]thiophene derivative

Analytical Techniques for Reaction Monitoring

  • HPLC : Used to track reaction progress and purify products.

  • NMR/Mass Spectrometry : Confirms structural changes (e.g., hydrolysis products).

  • IR Spectroscopy : Detects functional group transformations (e.g., amide to carboxylic acid) .

Biological and Medicinal Chemistry Context

While not directly addressing reactions, the compound’s structural motifs (e.g., sulfonamide, piperidine) suggest potential applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Challenges and Considerations

  • Stability : The cyclopropylsulfonyl group may influence stability under harsh conditions.

  • Regioselectivity : Competing reactivity between the benzo[b]thiophene core and sulfonamide group requires controlled conditions.

Comparison with Similar Compounds

Table 1: Comparison of Benzo[b]thiophene-2-carboxamide Derivatives

Compound ID Piperidine Modification Benzo[b]thiophene Substituent Molecular Weight (Da) Notable Activity
Target Compound 1-(Cyclopropylsulfonyl) None ~430 (estimated) Under investigation
42 () None (HCl salt) 4-Cyano-3-fluorophenyl 485.96 Anticancer (in vitro)
43 () None (HCl salt) 4-(Methylsulfonyl)phenyl 523.06 Anticancer (in vitro)
44 () None (HCl salt) 4-Trifluoromethoxyphenyl 538.01 Anticancer (in vitro)

Piperidine-Containing Carboxamides in Other Therapeutic Contexts

Antibacterial Thiophene Carboxamides ()

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs (e.g., 4a–h) share a carboxamide-thiophene scaffold but replace the piperidine group with a pyridine ring. These compounds exhibit antibacterial activity, suggesting that the piperidine-pyrrolidine distinction significantly alters target specificity. The cyclopropylsulfonyl group in the target compound may reduce off-target effects compared to pyridine-based analogs .

Atherosclerosis-Targeted Compounds ()

Goxalapladib (CAS-412950-27-7) is a structurally complex piperidine-containing acetamide with a naphthyridine core. Unlike the target compound, Goxalapladib includes a trifluoromethyl biphenyl group and a methoxyethyl-piperidine chain, reflecting its design for lipid metabolism modulation in atherosclerosis. The benzo[b]thiophene in the target compound may offer superior CNS penetration compared to Goxalapladib’s bulkier structure .

Pharmacological and Physicochemical Comparisons

Pharmacokinetic Properties

  • Solubility : The cyclopropylsulfonyl group in the target compound enhances aqueous solubility compared to unmodified piperidine derivatives (e.g., compounds 42–47 in ), which require hydrochloride salt formulation .

Bioactivity Trends

  • Anticancer Activity : The absence of a 6-aryl substituent in the target compound may reduce potency compared to ’s analogs (e.g., compound 43’s IC₅₀ of 0.2 µM in breast cancer models). However, the cyclopropylsulfonyl group could improve target engagement in kinase inhibitors .
  • Selectivity : Piperidine modifications in fentanyl analogs () demonstrate that small structural changes (e.g., phenethyl vs. cyclopropylsulfonyl groups) drastically alter receptor binding. The target compound’s lack of opioid activity highlights its divergent design .

Q & A

Basic: What are the recommended synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Piperidine intermediate preparation : Cyclopropylsulfonyl chloride reacts with piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃) to form 1-(cyclopropylsulfonyl)piperidin-4-ylmethanol .

Amide bond formation : The piperidine intermediate is coupled with benzo[b]thiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DCM or DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure ≥95% purity.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm intermediates via 1^1H NMR (e.g., sulfonyl proton at δ 3.2–3.5 ppm) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • 1^1H NMR: Aromatic protons from benzo[b]thiophene (δ 7.5–8.2 ppm), piperidine methylene (δ 2.8–3.5 ppm), and cyclopropyl protons (δ 1.1–1.3 ppm) .
    • 13^{13}C NMR: Confirm sulfonyl (C-SO₂ at ~55 ppm) and amide carbonyl (C=O at ~170 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the benzo[b]thiophene and piperidine rings (e.g., ~10–15°) to validate stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to match molecular ion [M+H]⁺ with theoretical mass (error <2 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

Core modifications :

  • Replace the cyclopropylsulfonyl group with other sulfonyl variants (e.g., methylsulfonyl, tosyl) to assess steric/electronic effects on target binding .
  • Introduce substituents (e.g., halogens, methoxy) on the benzo[b]thiophene ring to modulate lipophilicity .

Assay design :

  • Use in vitro kinase inhibition assays (e.g., IC₅₀ determination against PI3K/AKT pathway) to quantify activity changes .
  • Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to ATP-binding pockets .

Data analysis : Apply linear free-energy relationships (LFER) to predict logP and pKa changes from substituent Hammett constants .

Advanced: What strategies address discrepancies in biological activity data across different assay conditions?

Methodological Answer:

Assay standardization :

  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to cross-validate IC₅₀ values .
  • Control for variables like ATP concentration (e.g., 10 µM vs. 100 µM) and pH (7.4 vs. 6.5) in enzymatic assays .

Data reconciliation :

  • Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., serum protein binding in cell-based vs. cell-free assays) .
  • Validate target engagement via cellular thermal shift assays (CETSA) to confirm on-target effects under divergent conditions .

Advanced: How can in vivo efficacy be evaluated while minimizing off-target effects?

Methodological Answer:

Preclinical models :

  • Use xenograft mice (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition at 10–50 mg/kg doses (oral administration, QD for 21 days) .
  • Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS to ensure therapeutic plasma levels (>1 µM) .

Toxicity profiling :

  • Conduct hERG channel inhibition assays (patch-clamp, IC₅₀ >10 µM) to rule out cardiotoxicity .
  • Perform transcriptomic analysis (RNA-seq) of liver/kidney tissues to detect off-target gene modulation .

Dosage optimization : Use physiologically based pharmacokinetic (PBPK) modeling to balance efficacy and safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.